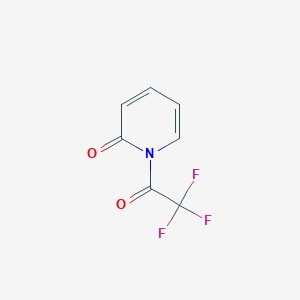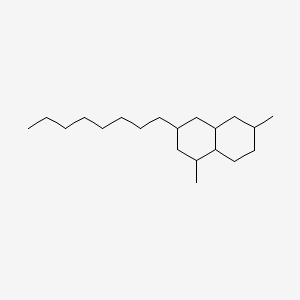
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom, a cyclopropylamino group attached to the piperidine ring, and a hydroxyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be attached through reductive amination reactions involving cyclopropylamine and suitable aldehydes or ketones.
Hydroxylation at the Fourth Position: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Benzyl halides, cyclopropylamines.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor, as well as hydrophobic interactions with lipophilic groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Another piperidine derivative with similar structural features.
cis-1-Benzyl-3-methyl-piperidin-4-ol: A stereoisomer with different spatial arrangement of atoms.
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol: A derivative with a silyl-protected hydroxyl group.
Uniqueness
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in HIV research .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-benzyl-3-[(cyclopropylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N2O/c19-16-8-9-18(11-13-4-2-1-3-5-13)12-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
Clave InChI |
XYYKRIVQTTVEQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2CN(CCC2O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)


![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)



![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)


![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)

